(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine
Brand Name: Vulcanchem
CAS No.: 936940-14-6
VCID: VC2457731
InChI: InChI=1S/C8H15N3/c1-4-11-7(3)8(5-9)6(2)10-11/h4-5,9H2,1-3H3
SMILES: CCN1C(=C(C(=N1)C)CN)C
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

CAS No.: 936940-14-6

Cat. No.: VC2457731

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine - 936940-14-6

Specification

CAS No. 936940-14-6
Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
IUPAC Name (1-ethyl-3,5-dimethylpyrazol-4-yl)methanamine
Standard InChI InChI=1S/C8H15N3/c1-4-11-7(3)8(5-9)6(2)10-11/h4-5,9H2,1-3H3
Standard InChI Key YTTHMHICPSKVKX-UHFFFAOYSA-N
SMILES CCN1C(=C(C(=N1)C)CN)C
Canonical SMILES CCN1C(=C(C(=N1)C)CN)C

Introduction

Structural Characteristics and Chemical Properties

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine is a pyrazole derivative with molecular formula C₈H₁₅N₃ and molecular weight of 153.22 g/mol. It is identified by CAS number 936940-14-6 and features a pyrazole ring substituted with ethyl and dimethyl groups, with a methylamine moiety attached at position 4. The compound belongs to a broader class of heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms.

The structural composition includes specific functional elements that contribute to its chemical behavior:

  • The pyrazole core provides stability and serves as a scaffold for substitutions

  • The ethyl group at position 1 enhances lipophilicity

  • Methyl groups at positions 3 and 5 influence electronic distribution

  • The methylamine group at position 4 introduces basicity and hydrogen bonding capability

Physical and Chemical Properties

The compound exhibits several key physical and chemical characteristics:

PropertyValueReference
Molecular FormulaC₈H₁₅N₃
Molecular Weight153.22 g/mol
CAS Number936940-14-6
Physical StateSolid (at room temperature)
SolubilitySoluble in common organic solvents
Hazard ClassificationIrritant

The presence of the methylamine group confers basic properties, allowing for salt formation with acids. This characteristic is evidenced by the dihydrochloride derivatives described in related compounds.

Comparative Analysis with Structural Analogs

Understanding the relationship between (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine and its structural analogs provides valuable insights into structure-activity relationships and potential applications.

Structural Comparison with Related Compounds

The following table compares the target compound with structurally related pyrazole derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Structural VariationsReference
(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamineC₈H₁₅N₃153.22Base compound
(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochlorideC₉H₁₉Cl₂N₃240.17N-methylated derivative, dihydrochloride salt
1-Ethyl-3,5-dimethyl-1H-pyrazoleC₇H₁₂N₂124.18Lacks methylamine group
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amineC₁₀H₁₉N₃181.28Contains ethyl linker between pyrazole and amine
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chlorideC₇H₁₁ClN₂O₂SN/ASulfonyl chloride instead of methylamine

Synthesis Methodologies

The synthesis of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine typically involves multi-step organic synthesis techniques designed to construct the heterocyclic core and introduce the appropriate substituents.

Industrial Production Methods

For larger-scale synthesis, continuous flow chemistry techniques offer significant advantages:

  • Enhanced reaction control and reproducibility

  • Improved heat transfer and temperature management

  • Higher yields through optimized reaction parameters

  • Reduced waste generation and solvent consumption

The industrial production typically employs automated systems to ensure consistent quality and minimize contamination risks during multi-step synthesis processes.

Biological Activities and Pharmacological Properties

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine belongs to a class of compounds with established biological activities, making it a compound of interest in pharmacological research.

Therapeutic ActivityMechanismRelated Findings
Anti-inflammatoryInhibition of inflammatory enzymesPyrazole derivatives show promising activity in modulating inflammatory responses
AnalgesicInteraction with pain signaling pathwaysRelated compounds demonstrate pain-relieving properties in preclinical models
AntimicrobialDisruption of microbial cell processesPyrazole scaffolds show activity against various bacterial and fungal strains
AnticancerModulation of cellular signaling pathwaysResearch suggests potential in inhibiting cancer cell proliferation

Mechanism of Action

The biological activities of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine and similar compounds are attributed to their ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may bind to the active sites of key enzymes involved in disease pathways

  • Receptor Interactions: Structural features enable binding to specific receptors, modulating signaling cascades

  • Cellular Pathway Modulation: Interference with cellular signaling can lead to therapeutic effects against inflammation or abnormal cell growth

These interactions are facilitated by the compound's structural characteristics, particularly the pyrazole ring which provides a rigid scaffold for precise spatial arrangement of functional groups.

Research Applications

The unique structural and chemical properties of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine make it valuable for various research applications.

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves multiple functions:

  • Intermediates in Drug Synthesis: Acts as a building block for more complex bioactive molecules

  • Pharmacophore Development: The pyrazole scaffold is incorporated into drug design due to its favorable binding properties

  • Structure-Activity Relationship Studies: Modifications to the base structure allow researchers to investigate how structural changes affect biological activity

Chemical Research Applications

Beyond medicinal chemistry, the compound finds utility in:

  • Synthetic Methodology Development: Serves as a model substrate for testing new reactions and catalysts

  • Materials Science: Pyrazole derivatives contribute to the development of functional materials with specific properties

  • Analytical Standards: Used as reference materials in chemical analysis and quality control

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